molecular formula C12H13NO2 B3015572 1,5,7-Trimethyl-1H-indole-2-carboxylic acid CAS No. 917748-96-0

1,5,7-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B3015572
CAS No.: 917748-96-0
M. Wt: 203.241
InChI Key: UKHPIWGRRHIJFW-UHFFFAOYSA-N
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Description

1,5,7-Trimethyl-1H-indole-2-carboxylic acid ( 917748-96-0) is a high-purity chemical reagent with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the indole-2-carboxylic acid scaffold, which has been identified as a promising core structure in medicinal chemistry for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole nucleus, particularly the indole nitrogen atom and the 2-carboxyl group, can chelate the two Mg2+ ions within the active site of the HIV-1 integrase enzyme, a key mechanism for antiviral activity . Structural optimization of this scaffold, including the introduction of specific hydrophobic substituents, can enhance this metal-chelating interaction and improve π-stacking interactions with viral DNA, thereby increasing inhibitory potency against the viral replication cycle . The trimethyl substitution pattern on the indole ring may contribute to exploring structure-activity relationships and fine-tuning the compound's properties for specific research applications. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,5,7-trimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12(14)15)13(11)3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHPIWGRRHIJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the alkylation of indole derivatives followed by carboxylation. One common method includes the reaction of 1,5,7-trimethylindole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of Grignard reagents to introduce the carboxyl group at the 2-position of the indole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated or sulfonylated derivatives

Scientific Research Applications

Antiviral Activity Against HIV

The most prominent application of 1,5,7-trimethyl-1H-indole-2-carboxylic acid is its role as a potential inhibitor of HIV-1 integrase. Integrase is a crucial enzyme in the HIV life cycle that facilitates the integration of viral DNA into the host genome.

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase:

  • Mechanism of Action : The compound interacts with two magnesium ions (Mg²⁺) within the active site of integrase through chelation. This interaction is essential for the enzyme's function and leads to inhibition of viral replication .
  • Inhibitory Potency : Various derivatives have shown promising inhibitory effects, with some compounds achieving IC50 values as low as 0.13 μM, indicating high potency against integrase .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced by structural modifications:

  • C3 and C6 Modifications : Adding long-chain substituents at the C3 position and halogenated groups at the C6 position has been shown to significantly increase integrase inhibitory activity. For instance, certain derivatives exhibited improved binding interactions with viral DNA through π–π stacking interactions .

Study 1: Discovery and Optimization

A recent study explored the synthesis and biological evaluation of various indole-2-carboxylic acid derivatives. The researchers found that specific modifications to the indole core led to enhanced integrase inhibition:

CompoundIC50 (μM)Structural Features
Compound 30.13Long chain at C3
Compound 17a3.11Halogenated benzene at C6

This study highlights the importance of structural optimization in enhancing antiviral activity against HIV .

Study 2: Binding Mode Analysis

Another investigation utilized molecular docking techniques to analyze how these compounds interact with HIV-1 integrase. The binding mode analysis revealed critical interactions between the indole core and viral DNA, providing insights into optimizing future derivatives for better efficacy .

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The methyl substitution pattern and additional functional groups significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent and Molecular Data Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3,5,7-Trimethyl-1H-indole-2-carboxylic acid 3-,5-,7-CH₃; 2-COOH C₁₂H₁₃NO₂ 203.24 Research chemical, synthetic intermediate
Indole-2-carboxylic acid No methyl groups; 2-COOH C₉H₇NO₂ 161.16 Catalytic reactions, biochemical studies
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 3-CH₃; 7-Cl; 2-COOH C₁₀H₈ClNO₂ 225.63* R&D use, hazardous handling
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 5-COOH; 2-Ph; 7-NH-C₅H₉ C₂₀H₂₀N₂O₂ 320.39 Specialized research applications
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Thiazole-fused; 2-COOH C₁₃H₁₀N₃O₃S 288.30* Anticancer/antimicrobial candidate

*Calculated from molecular formula.

Spectroscopic and Analytical Data

  • 13C-NMR Shifts :
    • 3,5,7-Trimethyl analog : Methyl carbons resonate at δ 21–25 ppm (estimated), while aromatic carbons align with δ 115–135 ppm (similar to analogs in ) .
    • Indole-2-carboxylic acid : Aromatic carbons at δ 116–136 ppm; carboxylic carbon at δ 168–170 ppm .
  • HRMS: 3,5,7-Trimethyl derivative: Exact mass 203.24 matches C₁₂H₁₃NO₂ . 7-Chloro-3-methyl analog: Exact mass 225.63 (C₁₀H₈ClNO₂) .

Biological Activity

1,5,7-Trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in antiviral and anticancer therapies.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Antiviral Activity : Research indicates that this compound can inhibit the activity of HIV-1 integrase, an enzyme critical for viral replication. It has been shown to chelate with magnesium ions within the active site of integrase, thereby disrupting the enzyme's function. For instance, a study reported an IC50 value of 32.37 μM for the compound's ability to inhibit integrase strand transfer activity .
  • Anticancer Potential : Preliminary studies suggest that derivatives of indole compounds can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the indole structure have resulted in compounds that significantly reduce cell viability in HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole core enhance biological activity:

CompoundModificationIC50 (μM)
1Parent compound32.37
17aC6 halogenated benzene3.11
4aC3 methoxyphenyl10.06

These results demonstrate that introducing specific substituents at the C3 and C6 positions can significantly improve the inhibitory effects against HIV-1 integrase and enhance anticancer activity .

Study on HIV-1 Integrase Inhibition

In a detailed study focusing on the antiviral properties of indole derivatives, researchers synthesized various compounds based on the indole structure. The most promising derivative, compound 17a, exhibited a remarkable IC50 value of 3.11 μM against HIV-1 integrase. This study highlighted the importance of structural optimization in enhancing antiviral efficacy and provided insights into molecular interactions between the compound and viral components .

Anticancer Activity Evaluation

Another significant investigation assessed the anticancer potential of various indole derivatives, including those based on this compound. The findings indicated that certain derivatives could reduce cell proliferation in multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This underscores the therapeutic promise of indole derivatives in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 1,5,7-Trimethyl-1H-indole-2-carboxylic acid?

The synthesis of indole-2-carboxylic acid derivatives typically involves formylation, esterification, or condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can be synthesized via Vilsmeier–Haack formylation of indole precursors, followed by hydrolysis or esterification . For 1,5,7-trimethyl-substituted derivatives, regioselective alkylation or methylation steps under controlled conditions (e.g., using dimethyl sulfate or methyl iodide in DMF with a base like Cs₂CO₃) may be required. Post-synthetic purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is critical to isolate the pure product .

Q. How can the purity and structural integrity of the compound be validated?

Purity assessment should combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended, as it provides unambiguous bond-length and angle data . Mass spectrometry (ESI-TOF or HRMS) can validate the molecular weight (e.g., calculated for C₁₂H₁₃NO₂: 219.23 g/mol).

Q. What are the key stability considerations during storage?

While specific stability data for this compound are limited, indole derivatives generally degrade under prolonged light exposure or humidity. Store the compound in amber vials at +4°C under inert gas (argon/nitrogen) to prevent oxidation. For long-term storage, lyophilization and storage at -20°C in desiccated conditions are advised .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization requires addressing bottlenecks such as regioselectivity in methylation. Computational modeling (DFT) can predict reactive sites for methylation. Experimentally, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis may enhance reaction rates and yields . Monitor intermediates via TLC or in-situ FTIR to adjust reaction parameters dynamically.

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR shifts (e.g., overlapping aromatic protons) can be resolved by 2D techniques (COSY, HSQC) or deuteration studies. For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling (e.g., ¹³C-methyl groups) helps confirm fragmentation pathways . Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian).

Q. How can the compound’s biological activity be mechanistically studied?

To investigate antibiotic or anticancer activity (as seen in thiostrepton analogs), perform target-binding assays (e.g., SPR for EF-G/ribosome interactions) . For FOXM1 inhibition, use luciferase reporter assays in cancer cell lines (e.g., MCF-7) and validate via ChIP-qPCR. Toxicity profiling (MTT/ATP assays) and metabolomics (LC-MS) can identify off-target effects .

Q. What analytical methods are suitable for studying degradation products?

Forced degradation studies (heat, light, pH extremes) coupled with UPLC-QTOF-MS can identify degradation pathways. Compare fragmentation patterns with databases (e.g., mzCloud) or synthesize suspected degradants (e.g., demethylated analogs) for confirmation .

Methodological Notes

  • Synthesis Troubleshooting : If methylation yields are low, consider steric hindrance from the 1H-indole structure. Switch to bulkier bases (e.g., DBU) or solvent systems (THF/DMSO) to improve solubility .
  • Safety Protocols : Use P95 respirators and nitrile gloves during synthesis, as indole derivatives may pose respiratory or dermal risks .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously, as slight variations can impact crystallinity and bioactivity .

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